molecular formula C21H34O3 B14277834 2-[2-(Decyloxy)phenoxy]oxane CAS No. 139394-72-2

2-[2-(Decyloxy)phenoxy]oxane

Cat. No.: B14277834
CAS No.: 139394-72-2
M. Wt: 334.5 g/mol
InChI Key: YDKPUWUNXKOPGJ-UHFFFAOYSA-N
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Description

2-[2-(Decyloxy)phenoxy]oxane is an organic compound that belongs to the class of ethers It is characterized by the presence of a decyloxy group attached to a phenoxy group, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Decyloxy)phenoxy]oxane typically involves the reaction of decyloxyphenol with an appropriate oxane derivative. One common method is the Williamson ether synthesis, where decyloxyphenol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the reaction can be catalyzed by phase-transfer catalysts to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Decyloxy)phenoxy]oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or aminated phenoxy derivatives

Mechanism of Action

The mechanism of action of 2-[2-(Decyloxy)phenoxy]oxane involves its interaction with specific molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . It may also inhibit certain enzymes, leading to the disruption of metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Decyloxy)phenoxy]oxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its long decyloxy chain provides hydrophobic characteristics, making it suitable for applications where such properties are desired. Additionally, the presence of the oxane ring can influence its reactivity and interaction with other molecules, setting it apart from other phenoxy derivatives .

Properties

CAS No.

139394-72-2

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

2-(2-decoxyphenoxy)oxane

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-12-17-22-19-14-9-10-15-20(19)24-21-16-11-13-18-23-21/h9-10,14-15,21H,2-8,11-13,16-18H2,1H3

InChI Key

YDKPUWUNXKOPGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC=C1OC2CCCCO2

Origin of Product

United States

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